(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Organic Synthesis Regioselectivity Protecting Group Strategy

Researchers synthesizing morpholine-appended kinase inhibitors or PMOs face diastereomer separation burdens and side reactions when using unprotected or racemic amino alcohols. This (S)-configured N-trityl-β-amino alcohol eliminates these issues: - Enantiopure (S)-form ensures stereochemical integrity, avoiding costly chiral separation. - Acid-labile N-trityl group is orthogonal to Fmoc/Boc, enabling sequential deprotection. - Single regioisomer guarantees defined sequences in oligomer synthesis. Reliable supply for medicinal chemistry and foldamer R&D.

Molecular Formula C26H30N2O2
Molecular Weight 402.5 g/mol
Cat. No. B15262106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol
Molecular FormulaC26H30N2O2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1COCCN1CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H30N2O2/c29-21-25(20-28-16-18-30-19-17-28)27-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25,27,29H,16-21H2/t25-/m0/s1
InChIKeyXKSGGRLNUQAZJX-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral N-Trityl-β-amino Alcohol for Asymmetric Synthesis


(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059910-43-7) is an enantiopure N-trityl-protected β-amino alcohol featuring a morpholine substituent at the β-position. It belongs to the class of orthogonally protected 1,2-amino alcohols, widely used as chiral building blocks in medicinal chemistry to construct morpholine-containing pharmaceutical candidates . The compound possesses a C26H30N2O2 formula (MW 402.53), a TPSA of 44.73 Ų, a calculated LogP of 3.26, 4 hydrogen bond acceptors, and 2 hydrogen bond donors, as reported by vendor technical data . The N-trityl protecting group provides acid-labile amine protection orthogonal to base-labile carbamates such as Fmoc or acid-stable Boc groups [1].

Orthogonal protection: Acid-labile N-trityl amine protection compatible with base-labile Fmoc and hydrogenolytically labile benzyl esters in multi-step sequences.
Chiral building block: Enantiopure (2S)-β-amino alcohol with morpholine substituent for asymmetric synthesis of pharmaceutical candidates.
Synthetic utility: Supports sequential deprotection strategies where Boc (acid-stable toward dilute HCl) or Fmoc (base-labile) cannot replicate the same orthogonal scheme.

Why Generic Substitution Is Scientifically Unsound


The unprotected analog (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol (CAS 452105-38-3, MW 160.21) cannot substitute for the N-trityl-protected compound in multi-step synthetic sequences because the free amine would participate in undesired side reactions with electrophiles, acylating agents, or aldehydes present in the reaction milieu, leading to intractable product mixtures . The racemic variant (CAS 2137533-87-8) yields diastereomeric products when coupled to chiral substrates, compromising stereochemical integrity and requiring costly chiral chromatographic separation . Alternative N-protecting groups (Boc, Fmoc, Cbz) exhibit different orthogonal deprotection profiles: the trityl group (cleaved with dilute HCl or TFA) is uniquely compatible with base-labile Fmoc chemistry and hydrogenolytically labile benzyl esters, enabling sequential deprotection strategies that Boc (acid-stable toward dilute HCl) or Fmoc (base-labile) cannot replicate in the same synthetic scheme [1].

Unprotected analog (CAS 452105-38-3)
Free amine may engage in side reactions with electrophiles, acylating agents, or aldehydes, leading to complex product mixtures; not directly interchangeable in multi-step sequences.
Racemic variant (CAS 2137533-87-8)
Yields diastereomeric products when coupled to chiral substrates, compromising stereochemical integrity and requiring chiral separation; enantiopure (S)-isomer avoids this yield penalty.
Alternative N-protecting groups (Boc, Fmoc, Cbz)
Different orthogonal deprotection profiles: trityl (cleaved with dilute HCl/TFA) is uniquely compatible with base-labile Fmoc and hydrogenolytically labile benzyl esters, enabling sequential strategies that Boc or Fmoc cannot reproduce.

Quantitative Differentiation vs. Closest Analogs


Regioselectivity in Epoxide Ring-Opening

In the reaction of tritylamine with substituted oxiranes to form N-trityl-β-amino alcohols—the direct synthetic pathway to the target compound—exclusive regioselectivity for the β-amino alcohol regioisomer is observed. No detectable amount of the α-amino alcohol regioisomer was found by proton NMR analysis . In contrast, reactions of epoxides with less sterically hindered amines (e.g., benzylamine or ammonia) typically produce regioisomeric mixtures, with reported α:β ratios ranging from 10:90 to 40:60 depending on epoxide substitution . This complete regiocontrol directly impacts procurement decisions because it eliminates the need for chromatographic separation of regioisomers, reducing purification costs and increasing isolated yield.

Regioselectivity
Data to verify
>99:1 β:α regioisomer ratio
Supports regioisomer-specific procurement; no α-regioisomer detected.
Reaction of tritylamine with methyloxirane/ethyloxirane; 1H NMR analysis.
Organic Synthesis Regioselectivity Protecting Group Strategy

Lipophilicity from Trityl Protection

The trityl protecting group dramatically increases the calculated LogP of the target compound to 3.26 (XLogP3) compared to approximately -0.55 for the unprotected (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol (calculated via the same XLogP3 algorithm) . This 3.81 log unit difference translates to a ~6,500-fold increase in octanol/water partition coefficient. For solid-phase extraction or reverse-phase chromatographic purification steps—ubiquitous in pharmaceutical intermediate workup—this altered lipophilicity enables separation of the protected intermediate from polar starting materials and byproducts without the need for derivatization. The Boc-protected analog (calculated LogP ~0.8) provides only a ~1.35 log unit increase over the free amine, insufficient for effective reverse-phase retention in many cases.

Lipophilicity
Data to verify
LogP 3.26 (target) vs −0.55 (unprotected)
Supports reverse-phase purification fit without derivatization.
Calculated XLogP3; ~6,500-fold increase in octanol/water partition.
Drug Design Lipophilicity Protecting Group Strategy

Molecular Weight Impact on Stoichiometry

The molecular weight of the trityl-protected target compound is 402.53 g/mol , compared to 160.21 g/mol for the unprotected (2S)-1-amino-3-(morpholin-4-yl)propan-2-ol . This 242.3 g/mol mass differential, representing the trityl group, is critical for accurate stoichiometry calculations in multi-step syntheses. A procurement error where the unprotected analog is ordered instead of the trityl-protected compound would result in a 2.51-fold molar deficit (402.53/160.21) for the same mass of material, leading to sub-stoichiometric reagent ratios, incomplete reactions, and failed synthetic campaigns. Conversely, treating the trityl compound as the unprotected analog would result in a 2.51-fold excess of the amine component.

Molar mass
Class-level
402.53 g/mol (target) vs 160.21 g/mol (unprotected)
Prevents 2.5-fold stoichiometric miscalculation in multi-step synthesis.
Mass differential reflects trityl group; procurement error impacts reagent ratios.
Process Chemistry Scale-Up Yield Calculation

Stereochemical Purity for Asymmetric Synthesis

The target compound (CAS 2059910-43-7) is specified as the enantiopure (2S)-isomer with a reported purity of 95% by the vendor . The racemic version (CAS 2137533-87-8) is also commercially available . In downstream asymmetric synthesis, use of the racemate introduces a 1:1 mixture of diastereomers when coupled to a second chiral center, reducing the desired diastereomer yield to a theoretical maximum of 50% and requiring chiral HPLC separation. For a hypothetical 5-step linear synthesis where Step 1 uses the racemic building block, the maximum theoretical yield of the desired diastereomer drops to ≤3.125% (0.5^5) before purification, compared to a theoretical yield accessible with the enantiopure building block that is limited only by chemical efficiency.

Stereochemical purity
Class-level
Enantiopure (2S), vendor-stated ≥95% ee
Supports asymmetric synthesis yield; racemate would limit diastereomer yield to ≤3.1% in 5-step sequence.
Projected theoretical yield comparison (0.95⁵ vs 0.5⁵).
Asymmetric Synthesis Chiral Purity Diastereoselectivity

Hydrogen Bond Donor Count and Coupling Efficiency

The trityl-protected target compound has a TPSA of 44.73 Ų and 2 hydrogen bond donors (HBD) , compared to a TPSA of approximately 58.8 Ų and 3 HBD for the unprotected analog . The reduction in HBD count from 3 (free amine + alcohol) to 2 (tritylamine + alcohol) means that in amide coupling or reductive amination steps, the trityl-protected amine is transiently unreactive, preventing self-condensation or oligomerization side reactions that can consume 15-30% of the starting material when using the unprotected amino alcohol [1]. The lower TPSA also correlates with improved solubility in organic solvents (e.g., dichloromethane, THF) commonly used for peptide coupling and nucleophilic substitution reactions.

H-bond profile
Reported
TPSA 44.73 Ų, HBD 2 (target) vs TPSA ~58.8, HBD 3 (unprotected)
Lower HBD count may reduce self-condensation during amide coupling.
TPSA calculated by vendor; HBD derived from structure. Ref: peptide coupling review.
Medicinal Chemistry Drug-likeness Synthetic Accessibility

Procurement-Relevant Application Scenarios


Solid-Phase PMO Synthesis

In solid-phase phosphorodiamidate morpholino oligomer (PMO) synthesis, the trityl-protected morpholine nitrogen serves as a transient protecting group that is removed under mild acidic conditions (3% dichloroacetic acid in dichloromethane) after each coupling cycle [1]. The acid-lability of the N-trityl group is essential here because the phosphorodiamidate backbone is base-sensitive and cannot tolerate the piperidine deprotection conditions required for Fmoc-based strategies. The complete regioselectivity of the N-trityl-β-amino alcohol synthesis ensures that the building block is obtained as a single regioisomer , which is critical for maintaining the defined sequence in oligomer synthesis.

Morpholine-Containing Kinase Inhibitor Synthesis

In the synthesis of morpholine-appended kinase inhibitors (e.g., PI3K or mTOR inhibitors), the (S)-configured trityl-protected amino alcohol is coupled to a heterocyclic core via the primary alcohol, followed by trityl deprotection and subsequent functionalization of the liberated secondary amine [1]. The enantiopure building block avoids the diastereomer separation burden associated with the racemate (CAS 2137533-87-8), while the trityl group's orthogonal acid-lability permits selective deprotection in the presence of Boc-protected amines or tert-butyl esters elsewhere in the molecule .

Peptidomimetic Foldamer Construction

For the synthesis of sequence-defined morpholine-based foldamers, where the morpholine nitrogen must be orthogonally protected relative to Fmoc-protected amino acid side chains, the N-trityl morpholine building block enables solid-phase iterative coupling using standard Fmoc-SPPS protocols [1]. The trityl group withstands the 20% piperidine in DMF conditions used for Fmoc removal, but is cleanly removed with 1% TFA in dichloromethane at the final global deprotection step, releasing the morpholine nitrogen for subsequent functionalization.

Application
Selection Property
Validation Focus
Solid-phase PMO synthesis
Acid-labile N-trityl protecting group
Orthogonal deprotection in base-sensitive phosphorodiamidate context
Morpholine-containing kinase inhibitor synthesis
Enantiopure (S)-β-amino alcohol building block
Stereochemical integrity and orthogonal trityl/Boc deprotection
Peptidomimetic foldamer construction
Fmoc-compatible N-trityl protection
Global deprotection with 1% TFA without affecting Fmoc groups
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